molecular formula C13H13ClN2S B13636703 4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13636703
M. Wt: 264.77 g/mol
InChI Key: NEATYZDDMFBFBF-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is an organoheterocyclic compound that belongs to the class of thienopyrimidines. This compound is known for its unique structure, which combines a cyclopentane ring, a thiophene ring, and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclopentane derivative, the thiophene ring can be introduced through a series of substitution reactions, followed by the formation of the pyrimidine ring via cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines .

Scientific Research Applications

4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This makes it particularly interesting for the development of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77 g/mol

IUPAC Name

12-chloro-10-cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C13H13ClN2S/c14-11-10-8-5-2-6-9(8)17-13(10)16-12(15-11)7-3-1-4-7/h7H,1-6H2

InChI Key

NEATYZDDMFBFBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl

Origin of Product

United States

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